N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine
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Overview
Description
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two pyrazole rings, one of which is substituted with an ethyl group and the other with an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Pyrazole oxides
Reduction: Reduced pyrazole derivatives
Substitution: Substituted pyrazole derivatives with various functional groups
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and ligands for metal complexes
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects. Additionally, it can interact with DNA and proteins, leading to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-1H-pyrazole-5-amine
- 1-(propan-2-yl)-1H-pyrazole-5-amine
- 1-ethyl-3,5-dimethyl-1H-pyrazole
- 1-(propan-2-yl)-3,5-dimethyl-1H-pyrazole
Uniqueness
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is unique due to its dual pyrazole ring structure with distinct substituents. This structural feature imparts specific chemical and biological properties that are not observed in simpler pyrazole derivatives. The presence of both ethyl and isopropyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H19N5 |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-2-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-4-16-11(5-7-14-16)9-13-12-6-8-15-17(12)10(2)3/h5-8,10,13H,4,9H2,1-3H3 |
InChI Key |
VWHXTAWOORZREE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=CC=NN2C(C)C |
Origin of Product |
United States |
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